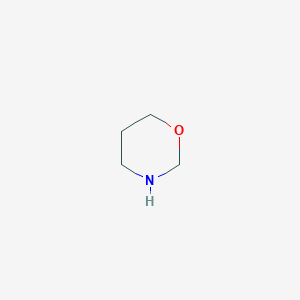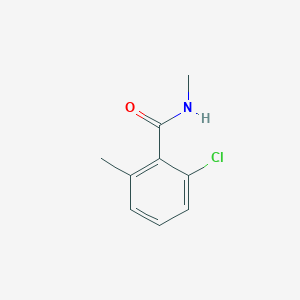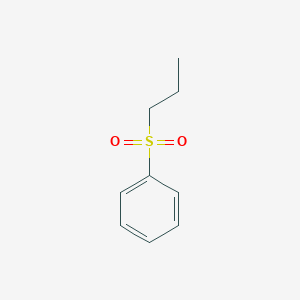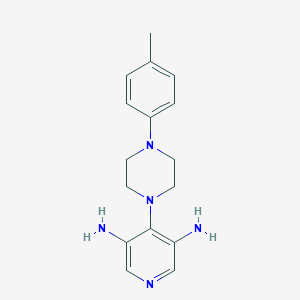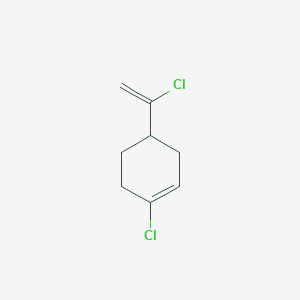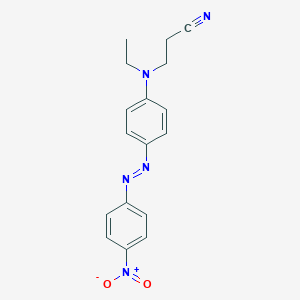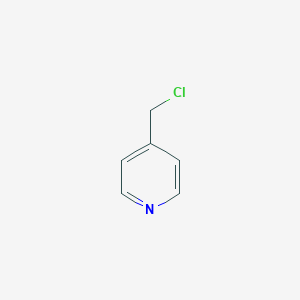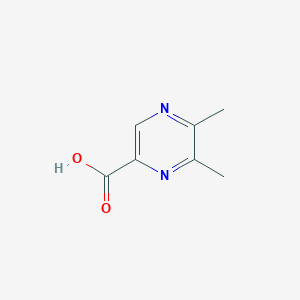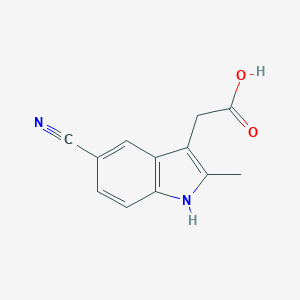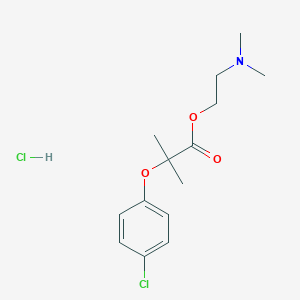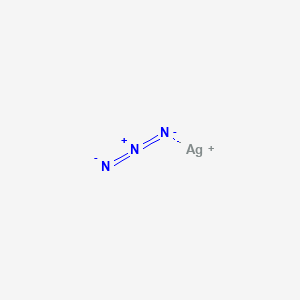
Silver monoazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver monoazide (AgN3) is a highly explosive compound that has been studied for its potential use in various scientific research applications. It is a white crystalline powder that is highly sensitive to heat, shock, and friction, making it a challenging compound to work with. Despite its hazardous nature, scientists have been able to synthesize AgN3 and study its properties to better understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of Silver monoazide is not fully understood, but it is known to decompose explosively upon heating or mechanical shock. The decomposition of Silver monoazide releases nitrogen gas (N2) and silver metal (Ag), which can cause significant damage to surrounding materials.
Effets Biochimiques Et Physiologiques
Silver monoazide is not commonly used in biochemical or physiological studies due to its highly explosive nature. However, it has been shown to have toxic effects on living organisms, including causing DNA damage and disrupting cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Silver monoazide in lab experiments is its explosive nature, which can be useful in certain applications such as explosive testing or propellant research. However, its hazardous nature also poses significant limitations, including the need for specialized equipment and handling procedures, as well as the risk of injury or damage to surrounding materials.
Orientations Futures
There are several potential future directions for the study of Silver monoazide, including its use in nanotechnology and as a precursor for the synthesis of other silver compounds. Additionally, further research is needed to better understand its mechanism of action and potential applications in explosive testing and propellant research.
In conclusion, Silver monoazide is a highly explosive compound that has been studied for its potential use in various scientific research applications. Despite its hazardous nature, scientists have been able to synthesize Silver monoazide and study its properties to better understand its mechanism of action and potential applications. While there are significant limitations to working with Silver monoazide, its explosive nature also offers unique advantages in certain applications. Further research is needed to fully understand its potential uses and applications.
Méthodes De Synthèse
The synthesis of Silver monoazide is a complex process that requires careful handling and specialized equipment. The most common method for synthesizing Silver monoazide is through the reaction of silver nitrate (AgNO3) and sodium azide (NaN3) in an aqueous solution. The reaction produces Silver monoazide as a white precipitate, which is then collected and dried for further use.
Applications De Recherche Scientifique
Silver monoazide has been studied for its potential use in various scientific research applications, including its use as an explosive, a propellant, and a reagent in chemical analysis. It has also been studied for its potential use in nanotechnology and as a precursor for the synthesis of other silver compounds.
Propriétés
Numéro CAS |
13863-88-2 |
|---|---|
Nom du produit |
Silver monoazide |
Formule moléculaire |
AgN3 |
Poids moléculaire |
149.889 g/mol |
Nom IUPAC |
silver;azide |
InChI |
InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |
Clé InChI |
QBFXQJXHEPIJKW-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[Ag+] |
SMILES canonique |
[N-]=[N+]=[N-].[Ag+] |
Autres numéros CAS |
13863-88-2 |
Pictogrammes |
Explosive |
Synonymes |
silver azide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



